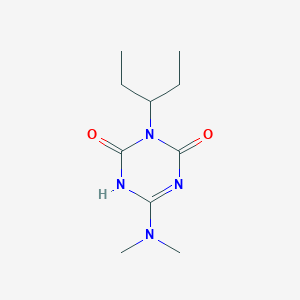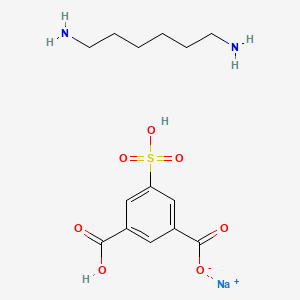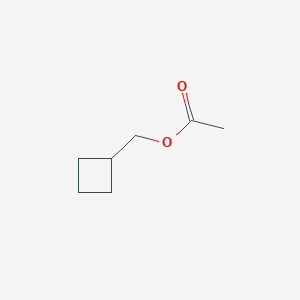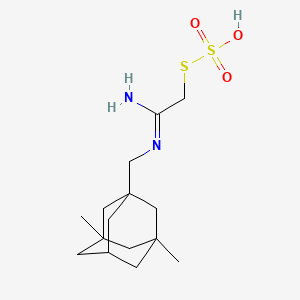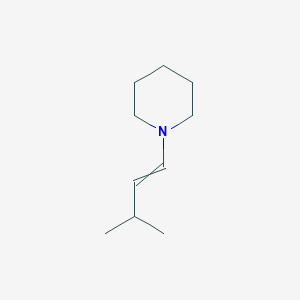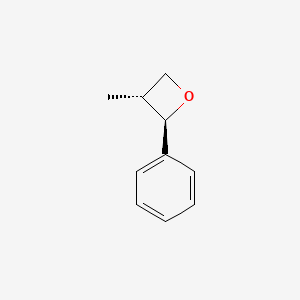![molecular formula C22H16N6O2 B14655985 (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 52005-37-5](/img/structure/B14655985.png)
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene is a complex organic compound characterized by its unique structure, which includes a nitronaphthalene moiety, a phenyldiazenyl group, and a triazene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves a multi-step process:
Formation of the Nitronaphthalene Moiety: This can be achieved through nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid.
Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline followed by coupling with a suitable aromatic compound.
Triazene Linkage Formation: The final step involves the reaction of the nitronaphthalene derivative with the phenyldiazenyl compound under controlled conditions, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of advanced materials such as organic semiconductors and dyes.
作用機序
The mechanism of action of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. The triazene linkage can also participate in the formation of reactive species that can disrupt cellular processes.
類似化合物との比較
Similar Compounds
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene: Similar structure but with a different triazene linkage.
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene: Another isomer with a different triazene linkage.
(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-4-ene: Yet another isomer with a different triazene linkage.
Uniqueness
The uniqueness of (1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene lies in its specific triazene linkage and the combination of functional groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
52005-37-5 |
|---|---|
分子式 |
C22H16N6O2 |
分子量 |
396.4 g/mol |
IUPAC名 |
N-[(4-nitronaphthalen-1-yl)diazenyl]-2-phenyldiazenylaniline |
InChI |
InChI=1S/C22H16N6O2/c29-28(30)22-15-14-19(17-10-4-5-11-18(17)22)25-27-26-21-13-7-6-12-20(21)24-23-16-8-2-1-3-9-16/h1-15H,(H,25,26) |
InChIキー |
GUBNHCVJPAIXPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)
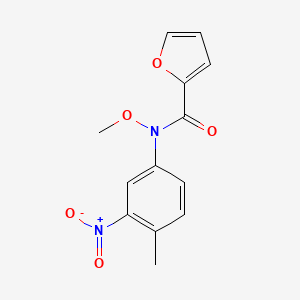

![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
